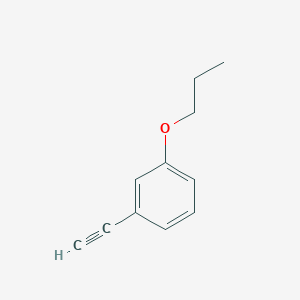

1-Ethynyl-3-propoxybenzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-ethynyl-3-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-3-8-12-11-7-5-6-10(4-2)9-11/h2,5-7,9H,3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZWSPUDPHQRML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Ethynyl 3 Propoxybenzene

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are the most prominent methods for forming the C(sp²)-C(sp) bond required for 1-ethynyl-3-propoxybenzene. The Sonogashira coupling, in particular, is a powerful and widely used transformation for this purpose. wikipedia.org

Optimization of Sonogashira Coupling Conditions for this compound Synthesis

The quintessential route to this compound via Sonogashira coupling involves the reaction of a 1-halo-3-propoxybenzene (typically iodo- or bromo-substituted) with a terminal alkyne. The reaction is catalyzed by a palladium(0) complex, usually in the presence of a copper(I) co-catalyst and a suitable base. wikipedia.org The efficiency of this transformation is highly dependent on the careful optimization of several parameters, including the catalyst system, ligands, and reaction environment.

The choice of palladium catalyst and its associated ligands is critical for achieving high yields in the synthesis of this compound. The propoxy group is an electron-donating group, which can influence the reactivity of the aryl halide.

Catalyst Source: Common palladium sources include stable Pd(II) precatalysts like dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). libretexts.org More advanced, air-stable precatalysts, such as [DTBNpP]Pd(crotyl)Cl, have been developed to allow for rapid access to the active monoligated Pd(0) state, facilitating reactions at room temperature. nih.gov

Ligand Effects: The ligand's role is to stabilize the palladium center and modulate its reactivity. For electron-rich aryl halides like 1-bromo- or 1-iodo-3-propoxybenzene, bulky and electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition step and enhance catalytic turnover. libretexts.org N-Heterocyclic carbenes (NHCs) have also emerged as highly effective alternatives to phosphine ligands, offering great stability and activity. libretexts.org Copper-free Sonogashira reactions, which are desirable to prevent the undesirable homocoupling of the terminal alkyne, often rely on highly active palladium-ligand systems. acs.org

| Catalyst/Precatalyst | Typical Ligand | Key Characteristics | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | Classic, widely used catalyst, but can be air-sensitive. | libretexts.org |

| PdCl₂(PPh₃)₂ | Triphenylphosphine (PPh₃) | More stable and soluble Pd(II) precatalyst. | libretexts.org |

| Pd₂(dba)₃ | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Used for generating highly active catalysts for challenging substrates, including aryl chlorides. | libretexts.orgacs.org |

| [DTBNpP]Pd(crotyl)Cl | Di-tert-butylneopentylphosphine (DTBNpP) | Air-stable, monoligated precatalyst enabling room-temperature, copper-free couplings. | nih.gov |

| Pd(OAc)₂ | N-Heterocyclic Carbenes (NHCs) | NHCs are strong σ-donors, providing stable and highly active catalysts. | libretexts.org |

The reaction medium plays a crucial role in the Sonogashira coupling by affecting solubility, reaction rates, and sometimes even selectivity. lucp.net The synthesis of this compound requires a solvent that can dissolve the lipophilic aryl halide, the palladium complex, and the base. lucp.net

Solvents: A range of solvents can be used, from nonpolar options like toluene (B28343) to polar aprotic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO). lucp.netwhiterose.ac.uk DMF is a common choice due to its high boiling point and ability to dissolve a wide range of organic compounds and inorganic salts. lucp.net The choice of solvent can be critical; for instance, in copper-free systems, polar aprotic solvents like DMSO and acetonitrile (B52724) have proven effective. nih.gov Amines like triethylamine (B128534) or diethylamine (B46881) can often serve as both the base and the solvent. wikipedia.org

Bases: A base is required to neutralize the hydrogen halide byproduct and to facilitate the deprotonation of the terminal alkyne. wikipedia.org Amine bases are standard, but inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also frequently used, particularly in copper-free protocols. wikipedia.orgrsc.org

Atmosphere: To prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), Sonogashira reactions are typically performed under an inert (deaerated) atmosphere of nitrogen or argon. wikipedia.org However, the development of robust, air-stable catalysts has made reactions in the ambient atmosphere more feasible. wikipedia.org

| Solvent | Type | Key Characteristics and Impact | Reference |

|---|---|---|---|

| Toluene | Nonpolar | Effective in some systems, particularly with specific catalysts. Can lead to faster kinetics. | lucp.net |

| DMF (N,N-Dimethylformamide) | Polar Aprotic | Excellent solvent for a wide range of reactants; its electron-donating capacity can facilitate the reaction. | lucp.netwhiterose.ac.uk |

| THF (Tetrahydrofuran) | Polar Aprotic | Commonly used, especially in copper-free systems. | nih.gov |

| DMSO (Dimethyl Sulfoxide) | Polar Aprotic | Highly polar, can enhance regioselectivity and is effective for room-temperature couplings. | nih.govlucp.net |

| Triethylamine/Diethylamine | Amine (Basic) | Can act as both solvent and base, simplifying the reaction mixture. | wikipedia.org |

| Water | Polar Protic | Used in "green" chemistry protocols, often with surfactants or specialized water-soluble ligands. | rsc.org |

Alternative Transition Metal-Catalyzed Coupling Reactions

While palladium dominates the field, concerns about its cost and toxicity have spurred research into catalysts based on more abundant first-row transition metals.

Nickel-Catalyzed Sonogashira-Type Reactions: Nickel, being in the same group as palladium, is a logical and lower-cost alternative. researchgate.net Nickel catalysts have been successfully employed for the Sonogashira coupling of aryl iodides and even less reactive aryl chlorides. researchgate.net These reactions can often be performed in water using a surfactant, presenting a greener alternative. researchgate.net For a substrate like 1-iodo-3-propoxybenzene, a system using Ni(PPh₃)₂Cl₂ with a copper(I) co-catalyst in the presence of a base like Cs₂CO₃ could be effective. researchgate.net Nickel catalysis has also been shown to be effective for the alkynylation of aryl ethers via C–O bond cleavage, which could present a direct route from anisole (B1667542) derivatives, although this is a more challenging transformation. dntb.gov.ua

Multistep Convergent Synthesis Strategies

A convergent synthesis approach assembles complex molecules from smaller, pre-functionalized fragments. For this compound, this typically involves preparing a functionalized propoxybenzene (B152792) ring and then introducing the ethynyl (B1212043) group in a final step. The order of reactions is critical and is dictated by the directing effects of the substituents. libretexts.orglibretexts.org

A plausible multistep synthesis starting from benzene (B151609) would proceed as follows:

Nitration: Benzene is first nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to form nitrobenzene (B124822). The nitro group is a meta-director. youtube.com

Halogenation: The nitrobenzene is then halogenated (e.g., brominated with Br₂ and FeBr₃). The meta-directing nitro group will guide the bromine to the desired position, yielding 1-bromo-3-nitrobenzene. libretexts.org

Reduction: The nitro group is reduced to an amino group (e.g., using Sn or Fe in HCl) to give 3-bromoaniline. youtube.com

Diazotization and Hydrolysis: The amino group is converted to a diazonium salt with nitrous acid (HNO₂) and then hydrolyzed to a hydroxyl group, forming 3-bromophenol.

Williamson Ether Synthesis: The phenolic hydroxyl group is deprotonated with a base (e.g., K₂CO₃) and reacted with 1-bromopropane (B46711) or 1-iodopropane (B42940) to form 1-bromo-3-propoxybenzene (B1289037).

Sonogashira Coupling: Finally, the 1-bromo-3-propoxybenzene undergoes a palladium-catalyzed Sonogashira coupling with a protected alkyne like trimethylsilylacetylene, followed by deprotection (e.g., with a fluoride (B91410) source or base) to yield the target compound, this compound. wikipedia.org

This strategic sequence ensures the correct 1,3-substitution pattern by leveraging the directing effects of the nitro group early in the synthesis. libretexts.org

Stereoselective and Regioselective Preparations of Related Arylalkynes

While this compound itself does not possess stereogenic centers directly involved in its synthesis, the principles of regioselectivity are paramount, and related transformations can be highly stereoselective.

Regioselectivity: In the synthesis of this compound, regioselectivity refers to the precise placement of the ethynyl group at the C1 position of the 3-propoxybenzene core. This is controlled by starting with a regiochemically pure 1-halo-3-propoxybenzene precursor, which is prepared using the directing group effects described in the multistep synthesis section. libretexts.org When functionalizing a disubstituted benzene, the combined directing effects of existing groups must be considered to achieve the desired isomer. The propoxy group is an ortho-, para-director, meaning direct electrophilic alkynylation of propoxybenzene would not yield the desired meta-substituted product.

Stereoselective Synthesis of Related Arylalkynes: The alkyne functional group is a versatile precursor for the stereoselective synthesis of alkenes. rsc.org For example, the partial hydrogenation of an internal arylalkyne can lead to either the (Z)-alkene or the (E)-alkene, depending on the catalyst and conditions used.

Z-Alkenes: Lindlar's catalyst (palladium on CaCO₃ poisoned with lead) is the classic reagent for the syn-hydrogenation of alkynes to (Z)-alkenes. nih.gov

E-Alkenes: Dissolving metal reductions (e.g., sodium in liquid ammonia) typically produce (E)-alkenes via an anti-reduction mechanism. nih.gov

Modern methods using first-row transition metal catalysts, such as cobalt or nickel, also offer excellent control over stereoselectivity in alkyne semi-hydrogenations, often under milder and more sustainable conditions. rsc.orgnih.gov These principles are critical when arylalkynes like this compound are used as intermediates in the synthesis of more complex molecules where specific alkene geometry is required.

Mechanistic Investigations of 1 Ethynyl 3 Propoxybenzene Reactivity

Exploration of Azide-Alkyne Cycloaddition Pathways (Click Chemistry)

The azide-alkyne cycloaddition, a cornerstone of "click chemistry," represents one of the most powerful and widely utilized methods for forming 1,2,3-triazoles. This reaction can be catalyzed by different metals, leading to distinct regioisomers, or can proceed without a catalyst under specific conditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-Ethynyl-3-propoxybenzene

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that unites terminal alkynes, such as this compound, with azides to form 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgrsc.org This reaction is known for its reliability, broad functional group tolerance, and the mild conditions under which it can be performed. organic-chemistry.org

A key feature of the CuAAC reaction is its exceptional regiochemical control. When a terminal alkyne like this compound reacts with an azide (B81097) in the presence of a copper(I) catalyst, the reaction exclusively yields the 1,4-disubstituted triazole isomer. organic-chemistry.orgcsic.es This high degree of regioselectivity is a direct consequence of the reaction mechanism, which involves the formation of a copper acetylide intermediate. nih.gov This contrasts with the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers because the frontier molecular orbital energies of the azide and alkyne are of similar magnitude. organic-chemistry.orgnih.gov The presence of the copper catalyst fundamentally alters the reaction pathway, ensuring the specific formation of the 1,4-isomer. organic-chemistry.orgnih.gov

The uncatalyzed thermal cycloaddition between an azide and an alkyne is characterized by a high activation barrier, leading to very slow reaction rates even at elevated temperatures. organic-chemistry.orgnih.gov The introduction of a copper(I) catalyst dramatically accelerates the reaction, with rate enhancements reported to be in the order of 10⁷ to 10⁸. organic-chemistry.org This catalytic effect allows the reaction to proceed efficiently at room temperature. organic-chemistry.org

Table 1: General Kinetic and Thermodynamic Features of Azide-Alkyne Cycloadditions

| Reaction Type | Catalyst | Key Kinetic Features | Key Thermodynamic Features | Regioselectivity |

| Thermal Cycloaddition | None | High activation barrier, very slow rates | Exothermic | Mixture of 1,4- and 1,5-isomers organic-chemistry.org |

| CuAAC | Copper(I) | Rate acceleration of 10⁷-10⁸, proceeds at room temperature organic-chemistry.org | Highly exothermic (ΔH⁰ ≈ -50 to -65 kcal/mol) nih.gov | Exclusively 1,4-disubstituted organic-chemistry.orgcsic.es |

| RuAAC | Ruthenium(II) | Effective for terminal and internal alkynes organic-chemistry.orgnih.gov | Favorable | Exclusively 1,5-disubstituted organic-chemistry.orgorganic-chemistry.orgnih.gov |

| SPAAC | None | Rate depends on the ring strain of the cycloalkyne magtech.com.cn | Driven by release of ring strain | Dependent on cycloalkyne structure |

Ruthenium-Catalyzed and Strain-Promoted Azide-Alkyne Cycloadditions

Beyond copper catalysis, other methods have been developed to control the regioselectivity of the azide-alkyne cycloaddition or to enable the reaction to proceed under catalyst-free conditions.

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary approach to CuAAC, yielding the opposite regioisomer. organic-chemistry.org This reaction, typically employing ruthenium(II) complexes like [Cp*RuCl], selectively produces 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC is effective for both terminal and internal alkynes. organic-chemistry.orgnih.gov The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to give the triazole product. organic-chemistry.orgnih.gov This mechanistic pathway accounts for the observed 1,5-regioselectivity. organic-chemistry.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free click reaction that relies on the high ring strain of a cycloalkyne to accelerate the cycloaddition with an azide. magtech.com.cnnih.gov This reaction is particularly valuable for applications in biological systems where the toxicity of a metal catalyst is a concern. nih.gov The rate of SPAAC is highly dependent on the structure and strain of the cycloalkyne used. magtech.com.cn While this compound itself is not a strained alkyne and would not undergo SPAAC directly, it could be reacted with a strained azide partner, although this is less common. The primary utility of SPAAC lies in the reaction between a strained alkyne and a non-strained azide.

Other Cycloaddition and Pericyclic Reactions

The alkyne moiety of this compound can potentially participate in other types of cycloaddition and pericyclic reactions beyond the azide-alkyne cycloaddition. These reactions are characterized by a concerted, cyclic shift of electrons. nih.gov

A prominent example of a cycloaddition reaction is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. researchgate.net Alkynes can act as dienophiles in Diels-Alder reactions. While specific examples involving this compound are not readily found in the literature, it is expected to react with a suitable diene, such as 1,3-butadiene, to yield a substituted 1,4-cyclohexadiene (B1204751) derivative. The reaction would likely require thermal conditions.

Sigmatropic rearrangements are another class of pericyclic reactions where a sigma-bonded atom or group migrates across a π-electron system. scribd.com Common examples include the rsc.orgrsc.org-sigmatropic Cope and Claisen rearrangements. scribd.comlibretexts.org While these rearrangements typically involve allylic systems, the alkyne group of this compound does not directly participate as the migrating group or the π-system in these classic rearrangements. However, derivatives of this compound could potentially be designed to undergo such reactions. For instance, a nih.govrsc.org-sigmatropic rearrangement could be envisioned in a system where an atom adjacent to the alkyne bears a leaving group and can form a ylide. wikipedia.orgorganicchemistrydata.org Thermal nih.govrsc.org-sigmatropic hydrogen shifts are generally forbidden due to the high energy of the required antarafacial transition state, making such a rearrangement unlikely for this compound itself. stereoelectronics.org

Electrophilic and Nucleophilic Additions to the Alkyne Moiety of this compound

The electron-rich triple bond of this compound is susceptible to attack by both electrophiles and nucleophiles.

Electrophilic additions to alkynes are common reactions, though they are often slower than the corresponding additions to alkenes. libretexts.org The addition of hydrogen halides (HX), such as HBr or HCl, to a terminal alkyne like this compound is expected to follow Markovnikov's rule. chemguide.co.uk This means the hydrogen atom adds to the terminal carbon of the alkyne (the one already bearing a hydrogen), and the halide adds to the internal carbon, leading to a vinyl halide. If a second equivalent of HX is added, a geminal dihalide is formed. libretexts.org Similarly, the addition of halogens (X₂) like Br₂ or Cl₂ would proceed to form a dihaloalkene, which can then react further to yield a tetrahaloalkane. libretexts.org The hydration of terminal alkynes, typically catalyzed by mercury(II) salts in acidic conditions, also follows Markovnikov's rule to produce a methyl ketone after the initial enol product tautomerizes. libretexts.org

Nucleophilic additions to alkynes generally require activation of the alkyne with an electron-withdrawing group, or the use of a very strong nucleophile. The terminal alkyne proton of this compound is weakly acidic and can be deprotonated by a strong base (like sodium amide) to form an acetylide anion. This acetylide is an excellent nucleophile and can participate in various reactions, such as alkylation or addition to carbonyl compounds. masterorganicchemistry.comlibretexts.orgyoutube.com The direct nucleophilic addition to the triple bond is less common for unactivated alkynes like this compound. However, in the presence of a suitable catalyst, such as a transition metal complex, the alkyne can be activated towards nucleophilic attack. evitachem.com

Table 2: Summary of Expected Addition Reactions to this compound

| Reagent | Reaction Type | Expected Product(s) | Regioselectivity |

| Azide (with Cu(I) catalyst) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1-(3-propoxyphenyl)-1H-1,2,3-triazole derivative | 1,4-disubstituted organic-chemistry.orgcsic.es |

| Azide (with Ru(II) catalyst) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | 1-(3-propoxyphenyl)-1H-1,2,3-triazole derivative | 1,5-disubstituted organic-chemistry.orgorganic-chemistry.orgnih.gov |

| 1,3-Diene | Diels-Alder Reaction | 1,4-cyclohexadiene derivative | N/A |

| HX (e.g., HBr) | Electrophilic Addition | Vinyl bromide, Geminal dibromide (with excess HX) | Markovnikov chemguide.co.uk |

| X₂ (e.g., Br₂) | Electrophilic Addition | Dihaloalkene, Tetrahaloalkane (with excess X₂) | N/A |

| H₂O, H₂SO₄, HgSO₄ | Electrophilic Addition (Hydration) | 1-(3-propoxyphenyl)ethan-1-one (a methyl ketone) | Markovnikov |

| Strong Base (e.g., NaNH₂) then Electrophile (e.g., R-X) | Nucleophilic Substitution (via acetylide) | Substituted alkyne | N/A |

Reactivity of the Propoxybenzene (B152792) Core in this compound

The reactivity of the aromatic core in this compound is fundamentally governed by the electronic and steric influences of its two substituents: the propoxy group (-OCH₂CH₂CH₃) and the ethynyl (B1212043) group (-C≡CH). These groups exert competing effects on the benzene (B151609) ring, directing the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

The propoxy group, an alkoxy group, is a powerful activating substituent and an ortho, para-director. organicchemistrytutor.comlibretexts.org This is due to the lone pairs of electrons on the oxygen atom which can be donated into the aromatic π-system through resonance (a +M effect). This donation of electron density increases the nucleophilicity of the ring, making it significantly more reactive towards electrophiles than benzene itself. organicchemistrytutor.com The resonance effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the propoxy group, thereby stabilizing the carbocationic intermediates (arenium ions or σ-complexes) formed during substitution at these sites. organicchemistrytutor.comlibretexts.org

Conversely, the ethynyl group is a deactivating substituent and a meta-director. wikipedia.org The sp-hybridized carbon atoms of the alkyne are more electronegative than the sp²-hybridized carbons of the benzene ring, resulting in an inductive withdrawal of electron density from the ring (a -I effect). This reduces the ring's nucleophilicity and slows the rate of electrophilic substitution. ulethbridge.ca

Position C2: This site is ortho to the activating propoxy group but also ortho to the deactivating ethynyl group. It is also sterically hindered by the proximity of the two existing substituents.

Position C4: This site is para to the activating propoxy group but ortho to the deactivating ethynyl group.

Position C6: This site is ortho to the activating propoxy group and para to the deactivating ethynyl group.

The deactivating inductive effect of the ethynyl group diminishes with distance, meaning it is felt more strongly at the ortho positions (C2, C4) than at the para position (C6). Consequently, electrophilic attack is most favored at the C6 and C4 positions, with substitution at the C2 position being least favored due to a combination of electronic deactivation and steric hindrance. The C5 position, being meta to the activating propoxy group and meta to the deactivating ethynyl group, is the most deactivated position and substitution here is not significantly observed.

Research has shown that this compound can undergo electrophilic aromatic substitution, such as halogenation, using reagents like N-iodosuccinimide (NIS) or bromine under controlled conditions.

The table below summarizes the expected outcomes for common electrophilic aromatic substitution reactions on the propoxybenzene core.

| Reaction Type | Typical Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Halogenation | Br₂, FeBr₃ or N-Iodosuccinimide (NIS) | 1-Bromo-6-ethynyl-2-propoxybenzene and 1-Bromo-4-ethynyl-2-propoxybenzene | The powerful ortho, para-directing propoxy group dictates the positions of substitution. The major products are the less sterically hindered C6 and C4 isomers. |

| Nitration | HNO₃, H₂SO₄ | 1-Ethynyl-2-nitro-4-propoxybenzene and 1-Ethynyl-4-nitro-2-propoxybenzene | Substitution is directed to the C4 and C6 positions, which are activated by the propoxy group. The C2 position is disfavored due to steric hindrance. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(6-Ethynyl-2-propoxy-phenyl)ethan-1-one | Acylation is highly sensitive to steric hindrance. Therefore, substitution is expected to occur predominantly at the C4 or C6 position. The large size of the acylium ion-catalyst complex typically favors the para-substituted product relative to the activating group, but in this case, the C6 position is also a likely candidate. Highly deactivating groups can inhibit this reaction. sigmaaldrich.com |

Applications of 1 Ethynyl 3 Propoxybenzene in Advanced Chemical Research

Building Blocks for Conjugated Organic Materials

The presence of the ethynyl (B1212043) group makes 1-Ethynyl-3-propoxybenzene a key precursor for the synthesis of conjugated organic materials. These materials are characterized by alternating single and multiple bonds, which leads to delocalized π-electron systems responsible for their unique electronic and optical properties.

Precursors for Oligo- and Poly(arylene-ethynylene) Systems

This compound can serve as a fundamental monomer in the synthesis of oligo- and poly(arylene-ethynylene)s (OAEs and PAEs). These classes of conjugated polymers are of significant interest due to their applications in molecular electronics, sensing, and organic light-emitting diodes (OLEDs). The synthesis of these systems is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where the terminal alkyne of this compound reacts with an aryl halide.

The propoxy group on the benzene (B151609) ring imparts increased solubility to the resulting oligomers and polymers, a crucial factor for their processing and characterization. Furthermore, the position of the propoxy group can influence the conformational and packing properties of the polymer chains, thereby tuning their photophysical and electronic characteristics.

Below is a table representing a hypothetical Sonogashira polymerization reaction involving this compound.

| Reactant A | Reactant B | Catalyst/Conditions | Product |

| This compound | Diiodo- or Dibromo-arene | Pd(PPh₃)₄, CuI, base (e.g., triethylamine) | Poly(arylene-ethynylene) with propoxy side chains |

Integration into Advanced Polymer Architectures

Beyond linear polymers, this compound can be integrated into more complex and advanced polymer architectures. Its terminal alkyne functionality allows for its use in post-polymerization modification reactions, such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), to append this unit onto a polymer backbone. This approach enables the precise introduction of the propoxybenzene-ethynylene moiety, which can be used to control the material's properties.

Synthons for Diverse Heterocyclic Scaffolds

The ethynyl group of this compound is a versatile functional group for the construction of a wide variety of heterocyclic compounds. These scaffolds are central to medicinal chemistry, materials science, and agrochemicals. The reactivity of the alkyne allows it to participate in various cycloaddition reactions and other cyclization strategies.

For example, it can undergo [3+2] cycloadditions with azides to form triazoles, or with nitrile oxides to yield isoxazoles. It can also be a key component in transition-metal-catalyzed annulation reactions to construct more complex fused heterocyclic systems. The propoxy group can modulate the reactivity of the alkyne and influence the regioselectivity of these cyclization reactions, in addition to modifying the physical properties of the resulting heterocyclic products.

Contributions to Supramolecular Assembly and Host-Guest Chemistry

In the realm of supramolecular chemistry, which focuses on non-covalent interactions, this compound can act as a valuable component in the design of self-assembling systems and host-guest complexes. The aromatic ring can participate in π-π stacking interactions, while the propoxy group can engage in van der Waals and hydrophobic interactions.

The terminal alkyne can be functionalized to introduce recognition motifs or can itself participate in hydrogen bonding with appropriate donor groups. This allows for the programmed assembly of molecules into well-defined supramolecular structures such as capsules, cages, and polymers. In host-guest chemistry, molecules like this compound can be designed to bind to specific guest molecules within a host's cavity, with the propoxy group influencing the binding affinity and selectivity.

Development of Functional Organic and Hybrid Materials (e.g., Optoelectronic Platforms)

The combination of the conjugated ethynylbenzene core and the solubilizing propoxy group makes this compound an attractive building block for the development of functional organic and hybrid materials. These materials are at the forefront of research in optoelectronics, with potential applications in solar cells, field-effect transistors, and sensors.

When incorporated into conjugated polymers or larger organic frameworks, the electronic properties of the this compound unit can be tailored. The propoxy group can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for determining the performance of optoelectronic devices. Furthermore, the alkyne functionality provides a convenient handle for anchoring these organic molecules onto inorganic surfaces, leading to the formation of hybrid materials with synergistic properties.

The table below summarizes the potential roles of the functional groups of this compound in the development of functional materials.

| Functional Group | Potential Role in Functional Materials |

| Ethynyl Group | - Enables polymerization to form conjugated backbones. - Provides rigidity and linearity to molecular structures. - Acts as a reactive site for functionalization and surface attachment. |

| Propoxy Group | - Enhances solubility and processability of materials. - Influences molecular packing and morphology in the solid state. - Modulates electronic properties (HOMO/LUMO levels). |

| Benzene Ring | - Forms the core of the conjugated system. - Participates in intermolecular π-π stacking interactions. |

Utility of 1 Ethynyl 3 Propoxybenzene in Chemical Biology and Medicinal Chemistry Contexts

Design and Synthesis of Chemical Probes and Ligands

The design and synthesis of chemical probes and ligands are fundamental to understanding biological systems and for the development of new therapeutic agents. The terminal alkyne moiety in 1-Ethynyl-3-propoxybenzene makes it an ideal building block for creating such molecular tools through bioorthogonal chemistry.

The primary reaction leveraging the terminal alkyne is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent linkage of the alkyne-containing molecule to another molecule bearing an azide (B81097) group, forming a stable triazole linkage. This methodology is widely employed in the synthesis of chemical probes for visualizing, identifying, and quantifying biological targets. For instance, a probe based on a this compound scaffold could be designed to include a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, attached via the alkyne group. This would enable researchers to track the distribution of a target molecule within a cell or to isolate it for further study.

The synthesis of such probes would typically involve a multi-step process where the this compound core provides the basic scaffold, which could be further functionalized to impart specificity for a particular biological target. The propoxy group can influence the molecule's lipophilicity, potentially enhancing cell permeability, a crucial property for effective chemical probes.

Below is an interactive data table illustrating a hypothetical set of chemical probes derived from an alkynyl-propoxybenzene scaffold, highlighting key properties relevant to their application.

| Probe ID | Scaffold | Reporter Group | Target Class | Cellular Permeability (LogP) |

| PROBE-001 | This compound | Fluorescein | Kinases | 3.2 |

| PROBE-002 | This compound | Biotin | GPCRs | 3.5 |

| PROBE-003 | This compound | Rhodamine | Proteases | 3.1 |

Intermediate in the Synthesis of Complex Molecular Scaffolds for Research

In medicinal chemistry, the development of novel molecular scaffolds is crucial for exploring new chemical space and identifying compounds with therapeutic potential. The rigid, linear structure of the ethynyl (B1212043) group in this compound makes it a valuable intermediate for constructing more complex and diverse molecular architectures.

The terminal alkyne can participate in a wide range of chemical reactions beyond click chemistry. These include Sonogashira coupling, which allows for the formation of carbon-carbon bonds with aryl or vinyl halides, and various cycloaddition reactions. These transformations enable the elaboration of the simple phenylacetylene (B144264) core into intricate three-dimensional structures. For example, the alkyne can be used to link the propoxybenzene (B152792) ring to other heterocyclic systems, which are common motifs in many biologically active compounds.

The propoxy group, in addition to modulating solubility and cell permeability, can also serve as a point for further chemical modification, allowing for the generation of a library of related compounds. This diversity is essential in structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure are made to optimize its biological activity.

The following table presents examples of complex molecular scaffolds that could be synthesized using this compound as a key intermediate, along with their potential therapeutic areas.

| Scaffold Class | Synthetic Reaction | Potential Therapeutic Area |

| Phenyl-triazole derivatives | CuAAC | Antiviral, Anticancer |

| Substituted Indoles | Sonogashira Coupling | CNS disorders, Inflammation |

| Isoxazole-containing compounds | [3+2] Cycloaddition | Antibacterial, Antifungal |

Note: This table provides examples of potential synthetic applications of this compound in the generation of complex molecular scaffolds.

Enabling Technologies for Target Identification Studies

A significant challenge in drug discovery is the identification of the specific biological targets of a bioactive small molecule. Bioorthogonal chemistry, enabled by functional groups like the terminal alkyne in this compound, provides powerful tools for target identification.

One common approach is activity-based protein profiling (ABPP). In ABPP, a reactive probe is used to covalently label active enzymes in a complex biological sample. A molecule like this compound could be incorporated into a warhead designed to react with a specific class of enzymes. The terminal alkyne then serves as a handle for the subsequent attachment of a reporter tag (e.g., biotin or a fluorescent dye) via click chemistry. This allows for the enrichment and identification of the labeled proteins using techniques such as mass spectrometry.

Another powerful technique is chemical proteomics, where a bioactive compound is modified with a bioorthogonal handle to "fish" for its binding partners in a cell lysate. A derivative of this compound could be used as a photoaffinity probe, where a photoreactive group is also incorporated into the molecule. Upon UV irradiation, the probe covalently crosslinks to its target protein. The alkyne handle then facilitates the isolation and identification of the protein-probe complex.

The table below summarizes key technologies for target identification where this compound could serve as a critical component of the chemical tools employed.

| Technology | Role of this compound | Reporter Tag Attachment | Downstream Analysis |

| Activity-Based Protein Profiling (ABPP) | Alkyne-tagged reactive probe | Click Chemistry (e.g., with Azide-Biotin) | Affinity purification, Mass Spectrometry |

| Photoaffinity Labeling | Alkyne- and photoreactive group-containing probe | Click Chemistry (e.g., with Azide-Fluorophore) | SDS-PAGE, In-gel fluorescence, Mass Spectrometry |

| Chemical Pulldown Assays | Alkyne-tagged bioactive ligand | Click Chemistry (e.g., with Azide-functionalized beads) | Western Blot, Mass Spectrometry |

Note: This table outlines the potential utility of this compound in various target identification methodologies.

Theoretical and Computational Chemistry Analyses of 1 Ethynyl 3 Propoxybenzene

Quantum Mechanical Characterization of Electronic Structure and Bonding

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding of aromatic compounds. For analogs of 1-ethynyl-3-propoxybenzene, such as various anisole (B1667542) derivatives, DFT methods like B3LYP with basis sets such as 6-31+G(d,p) and cc-pVTZ have been successfully used to analyze their structural and spectroscopic data. researchgate.net

The electronic structure of this compound is governed by the interplay between the π-system of the benzene (B151609) ring, the π-orbitals of the ethynyl (B1212043) group, and the electron-donating propoxy group. The oxygen atom of the propoxy group possesses non-bonding electron pairs that can be delocalized into the aromatic ring, influencing the electron density distribution. This delocalization affects the bond lengths and angles within the molecule. It is anticipated that the C-O bond of the propoxy group will exhibit some double bond character, while the adjacent C-C bonds in the benzene ring will have their lengths slightly altered compared to unsubstituted benzene.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the chemical reactivity. In molecules of this type, the HOMO is typically a π-orbital with significant contributions from the benzene ring and the electron-donating substituent, while the LUMO is a π*-orbital. The energy gap between the HOMO and LUMO provides insights into the molecule's electronic excitation properties and kinetic stability. For a series of pyrazolyl quinolinone derivatives, the HOMO and LUMO energies were used to describe the extent of charge transfer and to calculate global reactivity descriptors. ekb.eg

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds (Note: These are hypothetical values based on trends observed in similar molecules and require specific computational studies for verification.)

| Property | Predicted Characteristic |

| HOMO-LUMO Gap | Moderate, suggesting potential for electronic transitions in the UV-Vis region. |

| Electron Density | Increased electron density on the benzene ring, particularly at the ortho and para positions relative to the propoxy group. |

| Bonding | Partial double bond character in the C(aryl)-O bond of the propoxy group. |

| Dipole Moment | A net dipole moment is expected due to the electronegativity of the oxygen atom and the asymmetry of the molecule. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. github.io While specific reaction mechanisms for this compound have not been detailed in the literature, studies on related alkynylbenzenes offer valuable insights.

The ethynyl group is a versatile functional group that can participate in various reactions, such as cycloadditions, additions, and metal-catalyzed cross-coupling reactions. For instance, the ethynylation of acetone (B3395972) with phenylacetylene (B144264) has been studied using a combined quantum chemistry approach (MP2/6-311+G**//B3LYP/6-31+G*). researchgate.net This study elucidated the reaction profile and the structures of the transition states. researchgate.net Similarly, the addition of an N-heterocyclic carbene boron radical to phenylacetylene has been investigated, revealing the Gibbs free energy surfaces and transition state structures. mdpi.com

For this compound, computational modeling could be employed to explore reactions at the ethynyl group. For example, in a hypothetical addition reaction, the reaction pathway would be mapped by locating the transition state, which is a first-order saddle point on the potential energy surface. github.io The structure of the transition state would reveal the geometry of the interacting species at the peak of the energy barrier. The activation energy, calculated as the energy difference between the reactants and the transition state, would determine the reaction rate.

Automated methods for constructing reaction networks, such as AutoMeKin, can be used to explore various possible reaction pathways, which is particularly useful for complex systems. nih.gov The development of efficient computational methods for finding transition states has also been a focus of research, aiming to reduce computational costs while maintaining high reliability. ims.ac.jp

Table 2: Hypothetical Reaction Parameters for an Electrophilic Addition to the Ethynyl Group of this compound (Note: These values are illustrative and would require specific computational modeling to be determined accurately.)

| Parameter | Description | Predicted Outcome |

| Reaction Type | Electrophilic addition across the C≡C triple bond. | The propoxy group's electron-donating nature may influence the regioselectivity of the addition. |

| Transition State | A cyclic or open-chain structure with partial bond formation between the electrophile and the ethynyl carbons. | The geometry will depend on the specific electrophile. |

| Activation Energy (ΔG‡) | The energy barrier to be overcome for the reaction to proceed. | Expected to be influenced by the electronic effects of the propoxy group. |

Prediction and Interpretation of Spectroscopic Signatures

Computational methods are widely used to predict and interpret spectroscopic data, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. DFT calculations can provide theoretical vibrational frequencies and chemical shifts that, when compared with experimental data, aid in the structural elucidation of molecules.

For derivatives of anisole, DFT calculations have been used to analyze their vibrational spectra. researchgate.net The theoretical spectra are often refined using methods like the scaled quantum mechanics force field (SQM-FF) to improve agreement with experimental results. ijert.org A similar approach for this compound would involve optimizing its geometry and then performing a frequency calculation to obtain the theoretical IR and Raman spectra. The calculated vibrational modes would then be assigned to specific molecular motions, such as the C≡C stretch of the ethynyl group, the C-H stretches of the aromatic ring and alkyl chain, and the C-O stretches of the ether linkage.

Computational spectroscopy studies on the anisole dimer have provided insights into intermolecular interactions and their effect on electronic spectra. nih.gov For this compound, time-dependent DFT (TD-DFT) could be used to predict its electronic absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved.

Table 3: Predicted Spectroscopic Features for this compound (Note: These are characteristic ranges and would be precisely determined by computational calculations.)

| Spectroscopic Technique | Feature | Predicted Wavenumber/Chemical Shift |

| FT-IR | C≡C stretch | ~2100-2150 cm⁻¹ |

| C-O stretch (aryl-ether) | ~1200-1275 cm⁻¹ | |

| C-H stretch (alkynyl) | ~3300 cm⁻¹ | |

| ¹H NMR | Alkynyl-H | ~3.0-3.5 ppm |

| Aromatic-H | ~6.5-7.5 ppm | |

| Propoxy-H (O-CH₂) | ~3.8-4.2 ppm | |

| ¹³C NMR | Alkynyl carbons | ~80-90 ppm |

| Aromatic carbons | ~110-160 ppm |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions. By simulating the motion of atoms over time, MD can provide insights into the flexibility of molecules and how they interact with their environment.

For this compound, the propoxy group has several rotatable bonds, leading to different possible conformations. MD simulations could be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. The potential energy surface (PES) scan of 4-methoxythioanisole (B167831) revealed stable conformations related to the orientation of the substituent groups. ijert.org A similar analysis for this compound would likely show preferred orientations of the propoxy chain relative to the plane of the benzene ring.

MD simulations are also valuable for studying intermolecular interactions in the liquid or solid state. For instance, simulations of liquid benzene have been used to investigate molecular motions and intermolecular potentials. researchgate.net For this compound, MD simulations could model its behavior in different solvents or in the condensed phase, providing information on packing effects and the nature of intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds involving the ethynyl hydrogen. The crystal structure of a related compound, 1-ethynyl-2-isopropoxy-3-methoxybenzene, reveals significant intermolecular non-conventional C-H···O interactions. uq.edu.au

Table 4: Potential Areas of Investigation for this compound using Molecular Dynamics

| Area of Investigation | Information to be Gained |

| Conformational Flexibility | Identification of low-energy conformers of the propoxy chain and rotational barriers. |

| Solvation Effects | Understanding how the molecule interacts with different solvent molecules. |

| Condensed Phase Behavior | Prediction of properties like density and diffusion coefficients in the liquid state. |

| Intermolecular Interactions | Analysis of π-π stacking interactions between benzene rings and hydrogen bonding potential of the ethynyl group. |

常见问题

Q. What safety protocols should be prioritized when handling 1-Ethynyl-3-propoxybenzene in laboratory settings?

Methodological Answer: Due to limited toxicity data (acute and chronic toxicity are uncharacterized ), researchers must:

- Use fume hoods and PPE (gloves, lab coats, goggles) to minimize inhalation, dermal, or oral exposure .

- Avoid contact with strong acids, bases, oxidizers, or reducing agents to prevent hazardous reactions .

- Store the compound in airtight containers under inert conditions to mitigate decomposition risks .

- Implement emergency protocols for spills (e.g., neutralization with inert absorbents) and ensure access to emergency contacts .

Q. How can the structural integrity of this compound be confirmed during synthesis?

Methodological Answer: Use a combination of spectroscopic techniques:

- NMR spectroscopy to verify the ethynyl (-C≡CH) and propoxy (-OCH₂CH₂CH₃) groups via characteristic peaks (e.g., ethynyl protons at δ 2.5–3.5 ppm in H NMR) .

- FT-IR spectroscopy to identify alkyne C≡C stretches (~2100–2260 cm⁻¹) and ether C-O stretches (~1100 cm⁻¹) .

- GC-MS for purity assessment and fragmentation pattern analysis .

Q. What are the critical knowledge gaps in the physicochemical properties of this compound?

Methodological Answer: Key uncharacterized properties include:

- Partition coefficients (log P) : Critical for predicting solubility and bioavailability; estimate via HPLC retention time correlations .

- Thermal stability : Conduct differential scanning calorimetry (DSC) to determine decomposition temperatures and identify safe reaction thresholds .

- Ecotoxicity : Perform in vitro bioassays (e.g., algal growth inhibition tests) to assess environmental risks .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

Methodological Answer:

- Friedel-Crafts alkylation : React 3-propoxybenzene with acetylene derivatives in the presence of AlCl₃ .

- Sonogashira coupling : Utilize Pd-catalyzed cross-coupling between 3-propoxyiodobenzene and terminal alkynes under inert conditions .

- Process optimization : Use design of experiments (DoE) to evaluate variables (catalyst loading, temperature, solvent polarity) and identify optimal conditions .

Q. What experimental strategies can resolve contradictions in reported reactivity of the ethynyl group under varying solvent systems?

Methodological Answer:

- Comparative kinetic studies : Monitor reaction rates in polar aprotic (e.g., DMF) vs. nonpolar (e.g., toluene) solvents using in-situ IR or UV-Vis spectroscopy .

- Computational modeling : Apply DFT calculations to assess solvent effects on transition-state energetics .

- Controlled radical trapping : Use TEMPO or other stabilizers to isolate intermediate species and clarify mechanistic pathways .

Q. How should researchers address the lack of ecotoxicological data for this compound?

Methodological Answer:

- Tiered testing framework :

PBT/vPvB screening : Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to predict persistence and bioaccumulation .

Acute toxicity assays : Conduct Daphnia magna or zebrafish embryo tests (OECD guidelines) to determine LC₅₀ values .

Long-term chronic studies : Expose model organisms (e.g., algae, invertebrates) to sublethal doses over multiple generations .

Data Contradiction and Validation

Q. What methodologies validate conflicting reports on the compound’s stability under oxidative conditions?

Methodological Answer:

- Accelerated oxidation studies : Expose the compound to H₂O₂ or O₃ at elevated temperatures and analyze degradation products via LC-MS .

- Stability-indicating assays : Use HPLC with photodiode array detection to track parent compound depletion and byproduct formation .

- Cross-lab reproducibility : Collaborate with independent labs to replicate experiments and standardize protocols (e.g., ISO/IEC 17025) .

Experimental Design Considerations

Q. How should thermal stability risks be mitigated during high-temperature reactions involving this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。